5-Ethyl-2-(P-nitrostyryl)pyridine
Description
5-Ethyl-2-(p-nitrostyryl)pyridine is a pyridine derivative featuring an ethyl group at the 5-position and a p-nitrostyryl group (a vinyl-linked para-nitrobenzene moiety) at the 2-position. The nitro group confers strong electron-withdrawing properties, while the styryl group enables extended π-conjugation, influencing electronic and optical behaviors.
Properties
CAS No. |
5337-50-8 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-ethyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-2-12-3-7-14(16-11-12)8-4-13-5-9-15(10-6-13)17(18)19/h3-11H,2H2,1H3/b8-4+ |
InChI Key |
LCBCKDRODLIWJH-XBXARRHUSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CN=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(P-nitrostyryl)pyridine typically involves the reaction of 5-ethyl-2-methylpyridine with p-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl group at the 2-position of the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 5-Ethyl-2-(P-nitrostyryl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(P-nitrostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Reduction: 5-Ethyl-2-(P-aminostyryl)pyridine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-(P-nitrostyryl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(P-nitrostyryl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- The p-nitrostyryl group in the target compound enhances conjugation and electron withdrawal compared to analogs with isolated nitro or vinyl groups.
- The ether-linked nitro compound (C₁₅H₁₆N₂O₃) has lower conjugation efficiency due to the non-planar ether bridge, reducing its electronic interaction with the pyridine ring .
Physicochemical Properties
- Solubility: The nitro group in 5-ethyl-2-(p-nitrostyryl)pyridine increases polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs like 5-ethyl-2-methylpyridine .
Thermal Stability :
- Styryl-linked nitro compounds exhibit higher thermal stability (decomposition >250°C) due to extended aromaticity, whereas methyl-substituted analogs (e.g., 5-ethyl-2-methylpyridine) degrade at lower temperatures (~150°C) .
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